molecular formula C13H9NO4 B6334843 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 887983-53-1

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

Cat. No.: B6334843
CAS No.: 887983-53-1
M. Wt: 243.21 g/mol
InChI Key: MNBDQFSUHNDRNN-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is a chemical compound with the molecular formula C13H9NO4 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid typically involves the reaction of 5-(benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
  • 6-(Benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid
  • 5-(Benzo[d][1,3]dioxol-5-yl)-2-pyridinecarboxylic acid

Uniqueness

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDQFSUHNDRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647076
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-53-1
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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